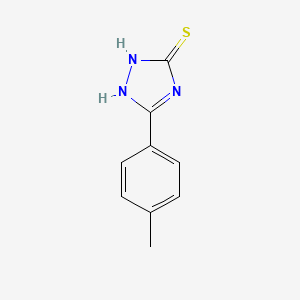

5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol

Description

5-(4-Methylphenyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a thiol (-SH) group at position 3 and a 4-methylphenyl group at position 5. The methyl group on the phenyl ring introduces moderate steric hindrance and electron-donating effects, influencing its chemical reactivity and biological interactions . This compound has been studied for its electrochemical properties, particularly its irreversible oxidation to form disulfide derivatives via an EC mechanism in basic media . It also exhibits corrosion inhibition capabilities for metals such as zinc in acidic environments, attributed to adsorption on metal surfaces and electron donation via sulfur and nitrogen atoms .

Properties

IUPAC Name |

5-(4-methylphenyl)-1,2-dihydro-1,2,4-triazole-3-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3S/c1-6-2-4-7(5-3-6)8-10-9(13)12-11-8/h2-5H,1H3,(H2,10,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEVMOFPQIPHPDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC(=S)NN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64310-34-5 | |

| Record name | 5-(4-methylphenyl)-2,3-dihydro-1H-1,2,4-triazole-3-thione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol typically involves multiple steps starting from 4-methylaniline. The synthetic route includes the following steps :

Formation of N-(4-methylphenyl)hydrazinecarbothioamide: This is achieved by reacting 4-methylaniline with carbon disulfide and hydrazine hydrate.

Acylation: The N-(4-methylphenyl)hydrazinecarbothioamide is then acylated to form 2-benzoyl-N-(4-methylphenyl)hydrazine-1-carbothioamide.

Cyclization: The acylated product undergoes cyclization to form this compound.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the laboratory synthesis methods can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Oxidation Reactions

The thiol (-SH) group undergoes oxidation under controlled conditions:

-

Disulfide formation : Reaction with mild oxidizing agents like H₂O₂ or I₂ in ethanol yields the corresponding disulfide dimer .

-

Sulfonic acid formation : Strong oxidizers (e.g., KMnO₄ in acidic media) convert the thiol to a sulfonic acid (-SO₃H) .

| Oxidizing Agent | Product | Yield (%) | Reference |

|---|---|---|---|

| H₂O₂ (3%) | Disulfide dimer | 78–85 | |

| KMnO₄ (H₂SO₄) | Sulfonic acid | 62–70 |

S-Alkylation Reactions

The thiol group acts as a nucleophile in alkylation reactions:

-

With alkyl halides : Reacts with 2-bromo-1-phenylethanone in DMF using Cs₂CO₃ as a base to form thioether derivatives .

-

With chloroacetate esters : Forms ethyl thioacetate derivatives, which are intermediates for further hydrazide synthesis .

Condensation Reactions

The thiol and amino groups participate in condensation:

| Aldehyde | Product | Yield (%) | Reference |

|---|---|---|---|

| 4-Methoxybenzaldehyde | 4-Methoxyphenylazomethine | 78 | |

| 4-Chlorobenzaldehyde | 4-Chlorophenylazomethine | 72 |

Electrophilic Aromatic Substitution

The 4-methylphenyl group undergoes halogenation or nitration:

-

Nitration : Concentrated HNO₃/H₂SO₄ introduces a nitro group at the para position of the methylphenyl ring .

-

Halogenation : Br₂/FeBr₃ yields brominated derivatives.

Coordination Chemistry

The triazole-thiol moiety forms complexes with transition metals:

-

Cu(II) complexes : Reacts with CuCl₂ in methanol to form square-planar complexes, confirmed by UV-Vis and ESR spectroscopy .

Stoichiometry : Typically 1:2 (metal:ligand) .

Reduction Reactions

The triazole ring remains stable under reductive conditions, but the thiol group can be protected or modified:

Critical Data from Case Studies

-

Anticancer activity : Thioether derivatives show cytotoxicity against IGR39 melanoma cells (IC₅₀ = 12.5 µg/mL) .

-

Antimicrobial activity : Azomethine derivatives exhibit MIC values of 12.5–25 µg/mL against Candida albicans .

Reaction Mechanisms

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antimicrobial Activity

One of the most significant applications of 5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol is its antimicrobial properties. Studies have demonstrated that derivatives of this compound exhibit varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, research has shown that certain derivatives possess effective antibacterial properties against strains such as Staphylococcus aureus and Pseudomonas aeruginosa .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound Derivative | Target Bacteria | Activity Level |

|---|---|---|

| Derivative A | Staphylococcus aureus | Moderate |

| Derivative B | Pseudomonas aeruginosa | High |

| Derivative C | Escherichia coli | Low |

1.2 Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies have shown that certain derivatives can inhibit the proliferation of various cancer cell lines, including hepatocellular carcinoma (HePG-2) and breast cancer (MCF-7). The mechanism often involves the induction of apoptosis in cancer cells .

Table 2: In Vitro Anticancer Activity of Derivatives

| Compound Derivative | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Derivative D | HePG-2 | 15.8 |

| Derivative E | MCF-7 | 22.3 |

| Derivative F | PC-3 | 18.5 |

Agricultural Applications

2.1 Fungicidal Properties

This compound has shown promise as a fungicide in agricultural settings. Its ability to inhibit fungal growth makes it a candidate for protecting crops from various fungal pathogens .

Table 3: Fungicidal Activity Against Common Fungal Pathogens

| Compound Derivative | Target Fungi | Efficacy Level |

|---|---|---|

| Derivative G | Fusarium oxysporum | Effective |

| Derivative H | Alternaria solani | Moderate |

Case Studies

Several case studies highlight the effectiveness of this compound:

- A study conducted by Aggarwal et al. (2020) demonstrated that derivatives of triazoles exhibited significant antibacterial activity against clinical isolates .

- Research by Li et al. (2012) showed promising results for anticancer activity against various human cancer cell lines using modified triazole compounds .

Mechanism of Action

The mechanism of action of 5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, thereby modulating their activity. The triazole ring can interact with various biological receptors, contributing to its biological effects .

Comparison with Similar Compounds

The structural and functional versatility of 1,2,4-triazole-3-thiol derivatives allows for diverse applications. Below is a comparative analysis of 5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol with its analogs, categorized by substituent variations and their impacts:

Substituent Effects on Electronic and Steric Properties

Key Observations :

- Electron-withdrawing groups (e.g., -Cl, -NO₂) increase electrophilicity, enhancing interactions with metal surfaces in corrosion inhibition .

- Bulky substituents (e.g., tert-butyl in 5-(4-tert-butylphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol) improve lipophilicity, affecting solubility and adsorption kinetics .

- Aromatic aldehydes in Schiff base derivatives (e.g., 5-(quinoxalin-3-yl)-4H-1,2,4-triazole-3-thiol) enable metal coordination, relevant in antimicrobial and anticancer applications .

Key Observations :

- Schiff base derivatives exhibit enhanced bioactivity due to improved metal-binding capacity .

- Heterocyclic substituents (e.g., pyridyl, quinoxaline) enhance interactions with biological targets, such as thymidine phosphorylase .

Corrosion Inhibition Efficiency

Key Observations :

Biological Activity

5-(4-Methylphenyl)-4H-1,2,4-triazole-3-thiol is a compound belonging to the class of 1,2,4-triazole derivatives, which have gained attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties based on recent research findings.

Chemical Structure and Properties

The compound this compound has the following chemical structure:

- Molecular Formula : C₁₅H₁₃N₃S

- Molecular Weight : 269.35 g/mol

- CAS Number : 2055391

Anticancer Activity

Recent studies have demonstrated significant anticancer potential for triazole derivatives. For instance, a study evaluated various derivatives of 1,2,4-triazole-3-thiol against human cancer cell lines such as melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1). The results indicated that certain derivatives exhibited notable cytotoxicity:

| Compound | Cell Line | IC₅₀ (µg/mL) | Selectivity |

|---|---|---|---|

| N′-(4-(dimethylamino)benzylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide | IGR39 | 12.5 | High |

| N′-(2-hydroxy-5-nitrobenzylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide | MDA-MB-231 | 18.0 | Moderate |

| N′-(2-oxoindolin-3-ylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide | Panc-1 | 15.0 | High |

The study found that the presence of electron-donating groups significantly enhanced the anticancer activity of these compounds .

Antimicrobial Activity

In addition to anticancer properties, triazole derivatives have shown promising antimicrobial activity. A recent synthesis of novel triazole derivatives demonstrated effective inhibition against various bacterial strains. The antimicrobial efficacy was assessed using standard disk diffusion methods and minimum inhibitory concentration (MIC) tests:

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 5-(4-Methylphenyl)-4H-triazole-3-thiol | Staphylococcus aureus | 32 |

| Escherichia coli | 64 | |

| Pseudomonas aeruginosa | 16 |

These findings suggest that compounds containing the triazole ring could serve as potential candidates for developing new antimicrobial agents .

Anti-inflammatory Activity

The anti-inflammatory potential of 5-(4-methylphenyl)-4H-triazole-3-thiol has also been investigated. In a study focusing on cyclooxygenase (COX) inhibition, it was found that certain derivatives exhibited selectivity towards COX-1 over COX-2:

| Compound | COX Inhibition (%) |

|---|---|

| 5-(4-Methylphenyl)-triazole | COX-1: 85% |

| COX-2: 40% |

This selectivity indicates potential therapeutic applications in treating inflammatory conditions while minimizing side effects associated with COX-2 inhibition .

Q & A

Q. Advanced Research Focus

- Culture Conditions : Mycobacteria are cultured in Middlebrook 7H9 broth (pH 6.5–7.1) at 37°C. Test concentrations (0.1–1.0% w/v) are added to assess growth inhibition over 90 days .

- Activity Metrics : No colony formation at 0.1% concentration indicates potent tuberculostatic effects, outperforming isoniazid (0.5% required for inhibition) .

- pH Dependency : Activity remains consistent across pH 6.5–7.1, suggesting stability in physiological and acidic environments .

How does structural modification influence pharmacological profiles?

Q. Advanced Research Focus

- Alkylation : S-alkylation with bromophenacyl groups enhances antimicrobial activity (MIC 8 µg/mL vs. 32 µg/mL for unmodified analogs) .

- Mannich Bases : Introduction of piperazine moieties improves solubility and antifungal activity (e.g., 80% inhibition of Candida albicans at 50 µM) .

- Schiff Base Formation : Hydrazone-linked pyridyl derivatives exhibit dual antioxidant and antimycobacterial effects (IC₅₀ 12 µM for DPPH scavenging) .

How are computational methods like DFT used to predict electronic properties?

Advanced Research Focus

Density Functional Theory (DFT) at the 6-311++G(d,p) level calculates:

- HOMO-LUMO Gaps : Lower gaps (e.g., 4.2 eV) correlate with higher reactivity and nonlinear optical (NLO) properties .

- Electrostatic Potential Maps : Identify nucleophilic regions (thiol group) and electrophilic sites (triazole ring) for reaction planning .

- NBO Analysis : Delocalization energies (e.g., 25 kcal/mol for S→C interactions) explain stability and tautomeric preferences .

What protocols optimize reaction yields in alkylation reactions?

Q. Basic Research Focus

- Microwave Synthesis : 300 W irradiation at 80°C for 15 minutes achieves >85% yield for S-alkylated derivatives .

- Solvent Selection : DMF/H₂O mixtures (3:1) prevent thiol oxidation during alkylation .

- Catalyst-Free Conditions : Avoiding bases minimizes side reactions (e.g., disulfide formation) .

How are contradictions in biological activity data resolved?

Q. Advanced Research Focus

- Strain Variability : Use standardized strains (e.g., ATCC 35743 for M. bovis) to ensure reproducibility .

- Assay Conditions : Control pH, temperature, and inoculum size (e.g., 10⁶ CFU/mL) to reduce variability .

- Statistical Validation : Triplicate experiments with ANOVA analysis (p < 0.05) confirm significance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.